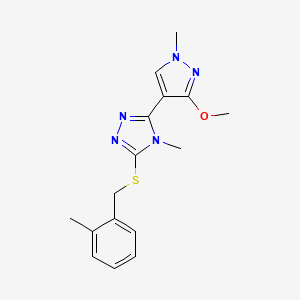

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole" is a heterocyclic molecule that contains both pyrazole and triazole rings, which are known for their significance in medicinal chemistry due to their pharmacological potential and chemical versatility . The presence of methoxy and methyl groups suggests potential sites for further functionalization, which can be exploited in drug design and synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves sequential functionalization, as seen in the preparation of 3,5-diarylated and 3,4,5-triarylated pyrazole derivatives . These methods typically include regioselective metalation, transmetalation, and palladium(0)-catalyzed cross-coupling reactions. Similarly, indenopyrazoles, which share structural similarities with the compound , are synthesized from indanones and phenyl isothiocyanates . The synthesis of triazole derivatives can involve the use of acyl hydrazides as starting compounds, followed by cyclization and aminomethylation to yield various substituted triazoles .

Molecular Structure Analysis

The molecular structure of related triazole compounds has been elucidated using X-ray diffraction techniques and optimized using density functional theory (DFT) . These studies reveal the dihedral angles between the triazole ring and attached phenyl rings, as well as the presence of intermolecular hydrogen bonding, which can influence the compound's physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by the presence of substituents on the rings. For instance, the interaction of aminopyrazole and aminotriazole with acrylates leads to the formation of pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines, respectively . These reactions involve selective displacement and cyclocondensation steps, which are crucial for the formation of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like triazoles and pyrazoles are often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry [3, 8]. These techniques provide information on the functional groups present, molecular geometry, and purity of the compounds. Quantum chemical calculations, including DFT, can predict NMR isotropic shift values, IR data, and molecular properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential . These theoretical predictions are essential for understanding the electronic structure and potential reactivity of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on compounds structurally related to 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole has focused on their synthesis and spectroscopic characterization. Studies have demonstrated the reactivity of these compounds through DFT calculations, molecular dynamics simulations, and drug likeness parameters. The antioxidant and α-glucosidase inhibitory activities of these compounds have also been evaluated, showing significant inhibitory potentials and potent antioxidant properties (Pillai et al., 2019).

Molecular Dynamics and Biological Evaluation

Investigations into the structural and reactive properties of these compounds have included a combination of DFT calculations and molecular dynamics simulations. This research has helped in understanding the molecular interactions and the potential for these compounds to act as inhibitors against specific enzymes, contributing to their biological evaluation for therapeutic applications (Pillai et al., 2019).

Antimicrobial and Antifungal Activities

Compounds with similar structures have been synthesized and assessed for their antimicrobial activities against various bacterial and fungal strains. This includes evaluating their potential as antimycobacterial agents against Mycobacterium tuberculosis, highlighting the therapeutic nature of 1,2,4-triazoles and their derivatives in addressing infectious diseases (Seelam et al., 2016).

Pharmacological Potential

The pharmacological potential of related compounds, particularly in modern medicine and pharmacy, has been recognized due to their significant chemical modifiability and pharmacological potential. The introduction of 1,2,4-triazole and pyrazole fragments into the structure of new substances has been studied to influence the formation of specific types of biological activity (Fedotov et al., 2022).

Eigenschaften

IUPAC Name |

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-11-7-5-6-8-12(11)10-23-16-18-17-14(21(16)3)13-9-20(2)19-15(13)22-4/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAYBOFWBACRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2527841.png)

![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)